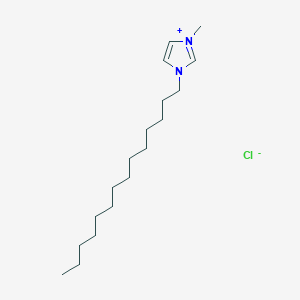
N-Desethylatevirdine
Descripción general
Descripción
N-Desethylatevirdine is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was first synthesized in the early 1990s as a potential treatment for HIV/AIDS. N-Desethylatevirdine is a derivative of the drug Efavirenz and has similar antiviral properties.
Mecanismo De Acción
N-Desethylatevirdine works by binding to the reverse transcriptase enzyme, which is essential for the replication of HIV. By binding to the enzyme, N-Desethylatevirdine prevents the virus from replicating and spreading in the body. This mechanism of action is similar to other N-Desethylatevirdine, such as Efavirenz and Nevirapine.
Efectos Bioquímicos Y Fisiológicos
N-Desethylatevirdine has been shown to have a good safety profile in animal studies. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 4 hours. N-Desethylatevirdine has also been shown to penetrate the blood-brain barrier, which is important for the treatment of neurological complications of HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Desethylatevirdine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It has also been shown to be effective against both HIV-1 and HIV-2 viruses. However, one limitation of N-Desethylatevirdine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-Desethylatevirdine. One area of research is the development of new N-Desethylatevirdine based on the structure of N-Desethylatevirdine. Another area of research is the investigation of N-Desethylatevirdine in combination therapy with other antiretroviral drugs. Additionally, N-Desethylatevirdine could be studied for its potential use in the treatment of other viral infections.
Métodos De Síntesis
The synthesis of N-Desethylatevirdine involves several steps. The first step is the protection of the amino group of the starting material, which is a derivative of Efavirenz. This is followed by the introduction of a benzyl group at the N-1 position of the pyridine ring. Next, the amino group is deprotected, and the resulting compound is coupled with a chloroethyl group. Finally, the benzyl group is removed to obtain N-Desethylatevirdine.
Aplicaciones Científicas De Investigación
N-Desethylatevirdine has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of HIV-1 and HIV-2 viruses by blocking the reverse transcriptase enzyme. N-Desethylatevirdine has also been investigated for its potential use in combination therapy with other antiretroviral drugs.
Propiedades
IUPAC Name |
[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-14-4-5-16-13(11-14)12-17(22-16)19(25)24-9-7-23(8-10-24)18-15(20)3-2-6-21-18/h2-6,11-12,22H,7-10,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONHYLJPPDDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166869 | |
| Record name | N-Desethylatevirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethylatevirdine | |
CAS RN |
160360-41-8 | |
| Record name | N-Desethylatevirdine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160360418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desethylatevirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)












![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)